molecular formula C28H22FN3O7S B454295 ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B454295
M. Wt: 563.6g/mol
InChI Key: BUDGQLDEOCKMOC-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it useful in studying biological processes.

    Industry: It can be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological processes, making the compound useful for studying and potentially modifying these processes.

Comparison with Similar Compounds

ETHYL 2-((Z)-1-{5-[(2-FLUORO-5-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with other similar compounds, such as those with similar functional groups or structural features. These comparisons highlight its uniqueness and potential advantages in various applications. Similar compounds include other thiazolopyrimidine derivatives and compounds with similar functional groups.

Properties

Molecular Formula

C28H22FN3O7S

Molecular Weight

563.6g/mol

IUPAC Name

ethyl (2Z)-2-[[5-[(2-fluoro-5-nitrophenoxy)methyl]furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H22FN3O7S/c1-3-37-27(34)24-16(2)30-28-31(25(24)17-7-5-4-6-8-17)26(33)23(40-28)14-19-10-11-20(39-19)15-38-22-13-18(32(35)36)9-12-21(22)29/h4-14,25H,3,15H2,1-2H3/b23-14-

InChI Key

BUDGQLDEOCKMOC-UCQKPKSFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)COC5=C(C=CC(=C5)[N+](=O)[O-])F)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)COC5=C(C=CC(=C5)[N+](=O)[O-])F)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)COC5=C(C=CC(=C5)[N+](=O)[O-])F)S2)C

Origin of Product

United States

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